N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cycloheptylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: A structurally similar compound with known kinase inhibitory activity.
1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with modifications at different positions on the pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cycloheptyl group, which enhances its binding affinity and selectivity for certain kinases. This structural feature contributes to its potent biological activity and makes it a promising candidate for further drug development .
Properties
CAS No. |
1016491-16-9 |
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Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5/c1-2-4-6-9(5-3-1)16-11-10-7-15-17-12(10)14-8-13-11/h7-9H,1-6H2,(H2,13,14,15,16,17) |
InChI Key |
QICGDWYCSBSYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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